Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQQMQLJYJBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Routes
The synthesis of Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves several key steps:
Formation of Piperazine Derivative : The initial step often involves the reaction of piperazine with tert-butyl chloroformate to form a carbamate intermediate.
Coupling with Cyanopyridine : The carbamate is then reacted with 3-cyanopyridine under basic conditions to yield the final product.
Detailed Synthetic Procedures
Method A: Direct Coupling Reaction
Reagents :
- Piperazine
- Tert-butyl chloroformate
- 3-Cyanopyridine
- Base (e.g., triethylamine or potassium carbonate)
-
- Piperazine is treated with tert-butyl chloroformate in the presence of a base to generate the tert-butyl piperazine carbamate.
- This intermediate is then reacted with 3-cyanopyridine under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dichloromethane.
Yield : Approximately 85% after purification.
Method B: One-Pot Synthesis
This method simplifies the reaction by combining all reagents in a single reaction vessel:
Alternative Methods
Method C: Microwave-Assisted Synthesis
Utilizing microwave irradiation can enhance reaction rates and yields:
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Direct Coupling | ~85 | Several hours | Reflux in DMF/CH₂Cl₂ |
| One-Pot Synthesis | 70–90 | Variable | Elevated temperature |
| Microwave-Assisted Synthesis | >90 | Minutes | Microwave irradiation |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound to corresponding oxidized products using agents like potassium permanganate. |
| Reduction | Reduces nitrile groups to amines utilizing lithium aluminum hydride or catalytic hydrogenation. |
| Substitution | Facilitates nucleophilic substitutions at the piperazine or pyridine rings. |
Biology
The compound is being investigated for its biological activity, particularly its interactions with various receptors and enzymes. Preliminary studies suggest that it may have:
- Anticancer properties, with related compounds showing inhibition of cell proliferation in cancer cell lines.
- Potential as a GPR119 agonist, which could be beneficial in treating metabolic disorders like type 2 diabetes mellitus.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications:
- Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals.
- Biological Activity Studies : Ongoing research aims to elucidate its mechanism of action and efficacy against various diseases.
Anticancer Activity
A study investigated the anticancer effects of related compounds derived from piperazine derivatives. The results indicated that these compounds could inhibit breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range, suggesting a favorable therapeutic index due to their selective action against cancer cells while sparing normal cells .
GPR119 Agonist Research
Research on compounds similar to this compound has identified several analogs with strong binding affinities to GPR119. These findings highlight their potential role in advancing treatment options for obesity and type 2 diabetes mellitus .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyanopyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridine Ring
The pyridine scaffold in compound 5 allows diverse functionalization. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Stability and Pharmacological Considerations
- Gastric Stability : While 5 lacks explicit stability data, analogs like 1a and 1b (tert-butyl 4-(fluorophenyl-triazolyl)piperazine carboxylates) degrade in simulated gastric fluid, suggesting that substituent choice critically impacts stability .
- Metabolic Resistance: Fluorinated derivatives (e.g., ) exhibit enhanced metabolic resistance due to fluorine’s electronegativity and bond strength, a trait absent in the cyano-substituted parent compound 5.
Biological Activity
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 440100-15-2) is a synthetic compound with notable potential in pharmacological applications. Its unique structure, characterized by a piperazine ring and a cyanopyridine moiety, positions it as a candidate for various therapeutic uses, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.34 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
| Property | Value |
|---|---|
| CAS Number | 440100-15-2 |
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.34 g/mol |
| Solubility | Chloroform (slightly), Methanol (slightly), DMSO |
Anticancer Potential
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of approximately 0.126 μM, indicating strong antiproliferative activity .
- MCF-7 (Breast Cancer) : The selectivity index was notably high, with a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells .
This selectivity suggests that the compound could be developed as a targeted therapy for breast cancer with reduced toxicity to normal cells.
The mechanism underlying the anticancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Additionally, the compound has been observed to induce apoptosis in cancer cells through caspase activation pathways .
Neuropharmacological Effects
Beyond its anticancer properties, this compound has been investigated for its neuropharmacological activities. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Study 1: In Vivo Efficacy
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound over a period of 30 days resulted in significant inhibition of lung metastasis compared to controls. This study underscores the potential of this compound as a viable candidate for further development as an anti-metastatic agent .
Study 2: Safety Profile
A toxicity assessment conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation into its therapeutic window .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with halogenated pyridine derivatives (e.g., 2-chloro-3-cyanopyridine) in polar aprotic solvents (e.g., 1,4-dioxane or DMF) using a base like K2CO3 or Cs2CO3 at 80–110°C for 12–24 hours . Yield optimization often involves controlling stoichiometry (1:1.5 molar ratio of piperazine to pyridine derivative) and microwave-assisted heating to reduce reaction time .
- Data : Typical yields range from 43% to 91%, with purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Structural confirmation relies on:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify piperazine ring protons (δ 3.4–3.8 ppm) and tert-butyl carbamate (δ 1.4–1.5 ppm) .
- LCMS/HRMS : To confirm molecular ion peaks (e.g., m/z 288.3 [M+H]<sup>+</sup> for C15H20N4O2) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsional conformations .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology : Solubility is tested in DMSO (>10 mM), chloroform, and ethyl acetate. Stability studies (HPLC monitoring) show degradation <5% over 48 hours at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in piperazine ring conformation during structure-activity relationship (SAR) studies?
- Methodology : Single-crystal X-ray analysis (e.g., SHELXL refinement) reveals chair or boat conformations of the piperazine ring, influencing ligand-receptor interactions. Hirshfeld surface analysis quantifies intermolecular forces (e.g., C–H⋯O/N hydrogen bonds) that stabilize the crystal lattice .
- Data : For tert-butyl piperazine derivatives, torsional angles between the pyridine and piperazine moieties range from 15–30°, affecting steric hindrance in biological targets .
Q. What strategies mitigate side reactions during functionalization of the 3-cyanopyridinyl moiety?
- Methodology : Protecting the cyano group (e.g., using trimethylsilyl chloride) prevents hydrolysis during nucleophilic substitutions. Pd-catalyzed cross-couplings (Suzuki-Miyaura) require anhydrous conditions and ligands like Xantphos to suppress dehalogenation byproducts .
- Case Study : In a Suzuki coupling, tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate reacted with boronic acids at 60°C under microwave irradiation, achieving 85% yield with <2% des-iodo impurity .
Q. How does the compound perform in enzyme inhibition assays, and what mechanistic insights exist?
- Methodology : The tert-butyl carbamate group enhances membrane permeability, while the 3-cyanopyridinyl group acts as a hydrogen-bond acceptor. In vitro assays (e.g., prolyl hydroxylase inhibition) use IC50 measurements (reported 0.5–5 µM) with LCMS-based substrate depletion monitoring .
- Data : Molecular docking (AutoDock Vina) predicts binding to the enzyme active site via piperazine N–H⋯O interactions (ΔG = −8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
